molecular formula C12H15Br2NO3S B14238158 N-Butyl-3-(dibromomethanesulfonyl)benzamide CAS No. 324061-05-4

N-Butyl-3-(dibromomethanesulfonyl)benzamide

Cat. No.: B14238158
CAS No.: 324061-05-4
M. Wt: 413.13 g/mol
InChI Key: FIIUJYBHXGBNAO-UHFFFAOYSA-N
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Description

N-Butyl-3-(dibromomethanesulfonyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by the presence of a butyl group, a dibromomethanesulfonyl group, and a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-(dibromomethanesulfonyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method offers advantages such as low reaction times, high yields, and eco-friendly processes.

Industrial Production Methods

Industrial production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines . The use of catalysts such as Cu(OTf)2 can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-(dibromomethanesulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the dibromomethanesulfonyl group to simpler sulfonyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dibromomethanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

N-Butyl-3-(dibromomethanesulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-3-(dibromomethanesulfonyl)benzamide involves its interaction with molecular targets such as enzymes and proteins. The dibromomethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity . This interaction can affect various biochemical pathways, making the compound useful in research on enzyme inhibition and drug development.

Properties

CAS No.

324061-05-4

Molecular Formula

C12H15Br2NO3S

Molecular Weight

413.13 g/mol

IUPAC Name

N-butyl-3-(dibromomethylsulfonyl)benzamide

InChI

InChI=1S/C12H15Br2NO3S/c1-2-3-7-15-11(16)9-5-4-6-10(8-9)19(17,18)12(13)14/h4-6,8,12H,2-3,7H2,1H3,(H,15,16)

InChI Key

FIIUJYBHXGBNAO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)C(Br)Br

Origin of Product

United States

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